molecular formula C10H8Cl2O2 B13063921 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal

3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal

Cat. No.: B13063921
M. Wt: 231.07 g/mol
InChI Key: CROCKMXTQQPNHG-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal is a substituted propanal derivative featuring a 3,4-dichlorophenyl group and a methyl-substituted ketone moiety. The 3,4-dichlorophenyl group is a critical pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target binding due to the electron-withdrawing effects of chlorine substituents .

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-methyl-3-oxopropanal

InChI

InChI=1S/C10H8Cl2O2/c1-6(5-13)10(14)7-2-3-8(11)9(12)4-7/h2-6H,1H3

InChI Key

CROCKMXTQQPNHG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable methyl ketone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, which provide an optimal environment for the reaction to proceed efficiently .

Industrial Production Methods

Industrial production of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents/Functional Groups Biological Activity Highlights Reference
3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal Aldehyde, 3,4-dichlorophenyl, methyl-ketone Limited data; inferred reactivity from aldehyde N/A
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate Ester, 3,5-difluorophenyl, dimethyl-ketone Not reported; fluorinated analogs often show improved metabolic stability
Methyl 3-(4-chlorophenyl)-2-(imidazolidinone)-3-oxopropanoate Ester, 4-chlorophenyl, imidazolidinone No direct activity data; structural complexity may impact bioavailability
3,4-Dichlorocinnamanilides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide) Amide, 3,4-dichlorophenyl, trifluoromethyl groups Submicromolar activity against MRSA, Mycobacterium spp.; low cytotoxicity
1-(benzo[d][1,2,3] thiadiazol-6-yl)-3-(3,4-dichlorophenyl) urea (BTdCPU) Urea, 3,4-dichlorophenyl, benzothiadiazole Growth inhibition mechanisms; moderate potency

Physicochemical and ADMET Properties

Lipophilicity and Solubility :

  • Dichlorocinnamanilides exhibited logP values correlating with antimicrobial potency, balancing lipophilicity for cellular uptake .
  • The aldehyde group in the target compound may reduce logP compared to esters (e.g., ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate), which have higher logP due to alkyl ester groups .

Cytotoxicity :

  • Dichlorocinnamanilides demonstrated low cytotoxicity against mammalian cells, a critical advantage for therapeutic use . In contrast, urea derivatives like BTdCPU may require further optimization to mitigate off-target effects .

Biological Activity

The compound 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal is a member of the oxopropanal family, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal can be characterized by its chemical formula C10H8Cl2OC_{10}H_{8}Cl_{2}O. The presence of the dichlorophenyl group is significant as it influences the compound's reactivity and biological properties.

PropertyValue
Molecular Weight227.08 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsAldehyde, ketone

Antibacterial Activity

Research has shown that derivatives of 3-oxopropanal exhibit notable antibacterial properties. A study focused on various derivatives, including those similar to 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal, demonstrated moderate antibacterial activities against both Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) for some derivatives was found to be less than 16 µg/ml, indicating their potential as antibacterial agents .

Case Study: Antibacterial Efficacy

In a comparative study, specific derivatives such as compounds 7 and 15 showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like Levofloxacin. This suggests that modifications to the oxopropanal structure can lead to improved efficacy against resistant bacterial strains .

Anticancer Activity

Preliminary investigations into the anticancer properties of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal have indicated potential cytotoxic effects on various cancer cell lines. Although specific data on this compound is limited, related compounds in the oxopropanal family have been documented to inhibit cancer cell proliferation through apoptosis induction.

The mechanism by which 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell metabolism.
  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or pathways that lead to antibacterial or anticancer effects.

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